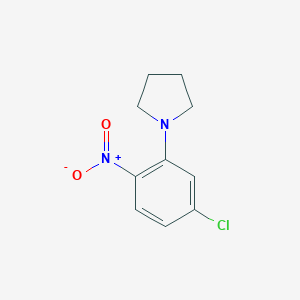

1-(5-氯-2-硝基苯基)吡咯烷

描述

“1-(5-Chloro-2-nitrophenyl)pyrrolidine” is a chemical compound with the molecular formula C10H11ClN2O2 . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .

Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . For instance, a reaction mixture can be concentrated to dryness and purified using silica chromatography .Molecular Structure Analysis

The molecular structure of “1-(5-Chloro-2-nitrophenyl)pyrrolidine” includes a pyrrolidine ring attached to a 5-chloro-2-nitrophenyl group . The structure can be represented by the SMILES string [O-]N+C=C1)C(N2CCCC2)=O)=O .Chemical Reactions Analysis

Pyrrolidine derivatives, including “1-(5-Chloro-2-nitrophenyl)pyrrolidine”, can participate in various chemical reactions. For example, they can show nanomolar activity against certain enzymes, suggesting that further modifications could investigate how the chiral moiety influences enzyme inhibition .Physical And Chemical Properties Analysis

“1-(5-Chloro-2-nitrophenyl)pyrrolidine” is a solid compound with a molecular weight of 254.67 . Its InChI key is SSHKTLSLBNQIPB-UHFFFAOYSA-N .科学研究应用

药物化学与药物发现

吡咯烷环是一种通用的支架,用于设计生物活性化合物。研究人员已经探索了 1-(5-氯-2-硝基苯基)吡咯烷的衍生物,以开发潜在的药物候选物。关键方面包括:

- 生物活性分子:1-(5-氯-2-硝基苯基)吡咯烷的各种衍生物表现出靶点选择性。 研究人员已经研究了它们的结构-活性关系 (SAR) 以及影响生物活性的空间因素 .

碳酸酐酶抑制

吡咯烷-2,5-二酮衍生物已被评估对人碳酸酐酶 (CA) 同工酶的抑制活性。 这些酶在视网膜疾病和青光眼等疾病中发挥作用 .

立体异构性和对映选择性

立体异构体和取代基的空间取向对药物候选物的生物学特性有重大影响。 与对映选择性蛋白的结合模式根据这些因素而异 .

其他潜在应用

虽然文献主要集中在上述领域,但进一步的研究可能会揭示额外的应用。研究人员继续探索这种有趣的吡咯烷衍生物的潜力。

有关更详细的信息,您可以参考 Giovanna Li Petri 等人的开放获取评论文章。 标题为“药物发现中的吡咯烷:新型生物活性化合物的通用支架” .

安全和危害

未来方向

The pyrrolidine scaffold, including “1-(5-Chloro-2-nitrophenyl)pyrrolidine”, continues to be of great interest in drug discovery due to its versatility and the wide range of biological activities it can confer . Future research may focus on designing new pyrrolidine compounds with different biological profiles .

作用机制

- However, we can explore related pyrrolidine derivatives that have known targets. For instance, some pyrrolidine-based compounds inhibit kinases (e.g., CK1γ and CK1ε) or carbonic anhydrase (CA) isoenzymes . Investigating these analogs might provide insights into potential targets.

Target of Action

属性

IUPAC Name |

1-(5-chloro-2-nitrophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O2/c11-8-3-4-9(13(14)15)10(7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPIPVCGYGYIXQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40389169 | |

| Record name | 1-(5-chloro-2-nitrophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24797688 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

133387-30-1 | |

| Record name | 1-(5-chloro-2-nitrophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-[[4-(2-methoxyethyl)phenoxy]methyl]oxirane](/img/structure/B135407.png)

![6-Bromo-1-[6-bromo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene](/img/structure/B135408.png)

![8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B135414.png)